

# Technical Support Center: Bias Mitigation in Real-World Evidence (RWE) Studies

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## Compound of Interest

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Welcome to the technical support center for bias mitigation in Real-World Evidence (**RWE**) studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and addressing potential biases in your work. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common bias mitigation strategies.

## Frequently Asked Questions (FAQs)

Q1: What are the primary sources of bias in Real-World Evidence (**RWE**) studies?

A1: **RWE** studies are susceptible to several types of bias due to their observational nature. The three main categories are:

- **Selection Bias:** Occurs when the study population is not representative of the target population, leading to systematic differences between the groups being compared.<sup>[1][2][3]</sup> This can happen when patient selection for a treatment is influenced by factors that are also related to the outcome.<sup>[1]</sup>
- **Information Bias:** Arises from systematic errors in the measurement or classification of exposures, outcomes, or covariates.<sup>[4]</sup> This can include recall bias or errors in electronic health records (EHRs).
- **Confounding:** This occurs when a third variable is associated with both the exposure and the outcome, distorting the true relationship between them.<sup>[4]</sup> Confounding by indication is a

common issue where patients with a more severe prognosis are more likely to receive a particular treatment.

Q2: How do I choose the right bias mitigation strategy for my study?

A2: The choice of strategy depends on the type of bias you are addressing and the nature of your data.

- For confounding by measured covariates, Propensity Score Matching (PSM) and Inverse Probability of Treatment Weighting (IPTW) are common choices.[\[5\]](#)
- To address unmeasured confounding, Instrumental Variable (IV) analysis and sensitivity analysis are more appropriate.[\[6\]](#)
- Selection bias can sometimes be addressed through careful study design and methods like inverse probability of selection weighting.[\[7\]](#)

## Troubleshooting Guides

Below are detailed troubleshooting guides for three key bias mitigation strategies: Propensity Score Matching (PSM), Instrumental Variable (IV) Analysis, and Sensitivity Analysis.

### Propensity Score Matching (PSM)

Propensity score matching is a statistical technique used to reduce selection bias in observational studies by matching individuals in the treatment group with individuals in the control group who have a similar probability of receiving the treatment, based on their observed characteristics.[\[8\]](#)

### Troubleshooting Common PSM Issues

Problem	Possible Cause	Suggested Solution
Poor covariate balance after matching.	The propensity score model may be misspecified (e.g., important confounders are omitted or the functional form is incorrect).	<ol style="list-style-type: none"><li>1. Re-specify the model: Include additional relevant covariates or interaction terms.</li><li>2. Try a different matching algorithm: Options include nearest neighbor, caliper, radius, or kernel matching.[8]</li><li>3. Use a different PS estimation method: Consider using generalized boosted models or random forests instead of logistic regression.</li></ol>
Insufficient overlap in propensity scores between treatment and control groups.	The characteristics of the treated and untreated groups are very different, making it difficult to find suitable matches.	<ol style="list-style-type: none"><li>1. Assess the area of common support: Trim observations that fall outside the overlapping range of propensity scores.[9]</li><li>2. Consider alternative methods: If overlap is minimal, PSM may not be appropriate. Inverse Probability of Treatment Weighting (IPTW) might be a better option as it doesn't discard unmatched individuals.</li><li>3. Refine the study population: You may need to restrict your analysis to a more homogeneous subgroup.</li></ol>
A large number of observations are discarded after matching.	This can happen with strict matching criteria (e.g., a narrow caliper) or when there is poor overlap.	<ol style="list-style-type: none"><li>1. Relax the matching criteria: For example, increase the caliper width or use a 1-to-many matching ratio instead of 1-to-1.</li><li>2. Be aware of the trade-off: Discarding many observations can reduce the generalizability of your</li></ol>

findings.<sup>[10]</sup> Clearly report the number of discarded observations and the characteristics of the final matched cohort.

The estimated treatment effect is sensitive to the choice of matching algorithm.

This suggests that the results are not robust and may be influenced by the specific matching method used.

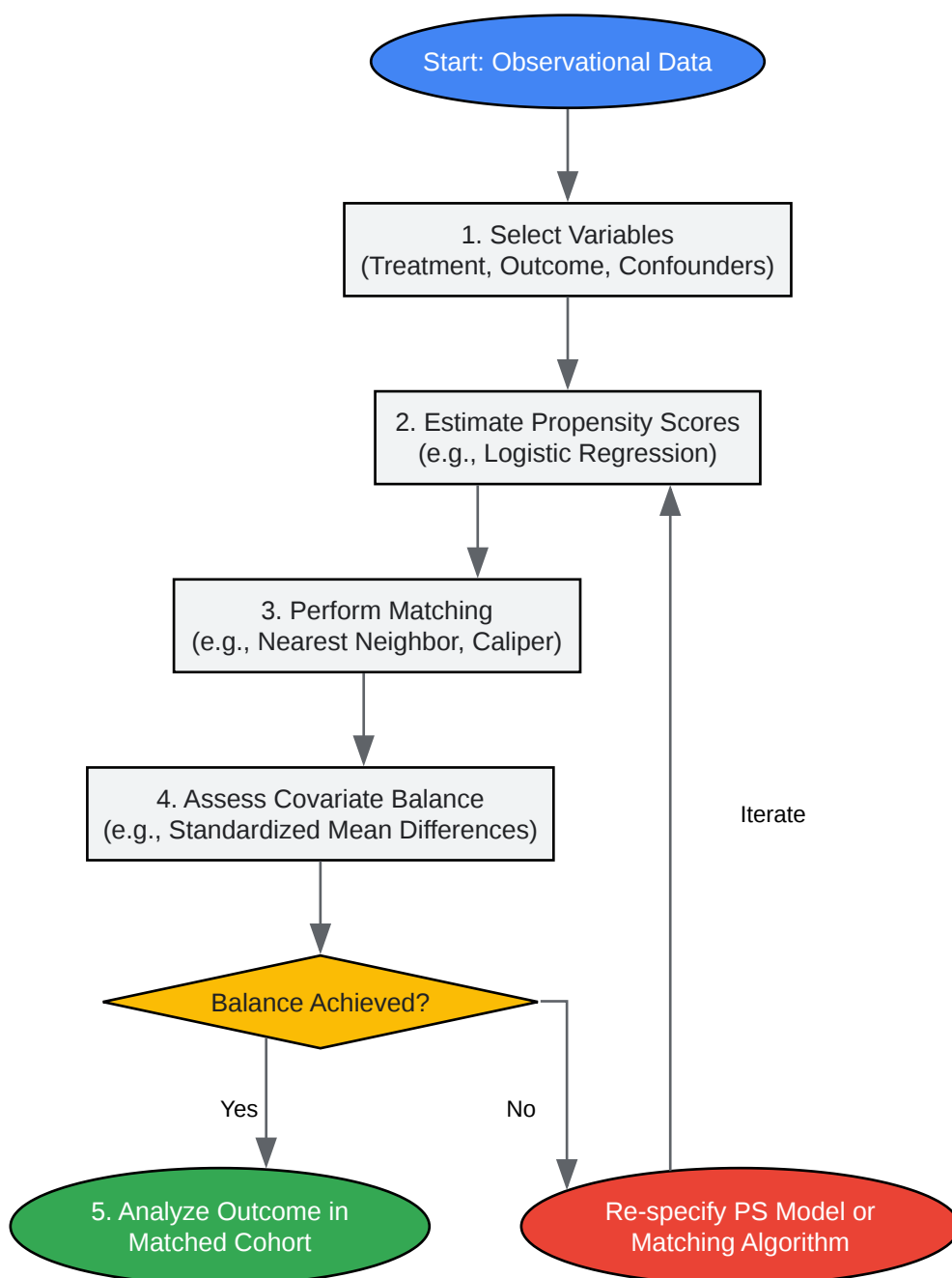
1. Perform a sensitivity analysis: Compare the results from different matching algorithms. 2. Report the variability: Be transparent about how the choice of algorithm affects the results.

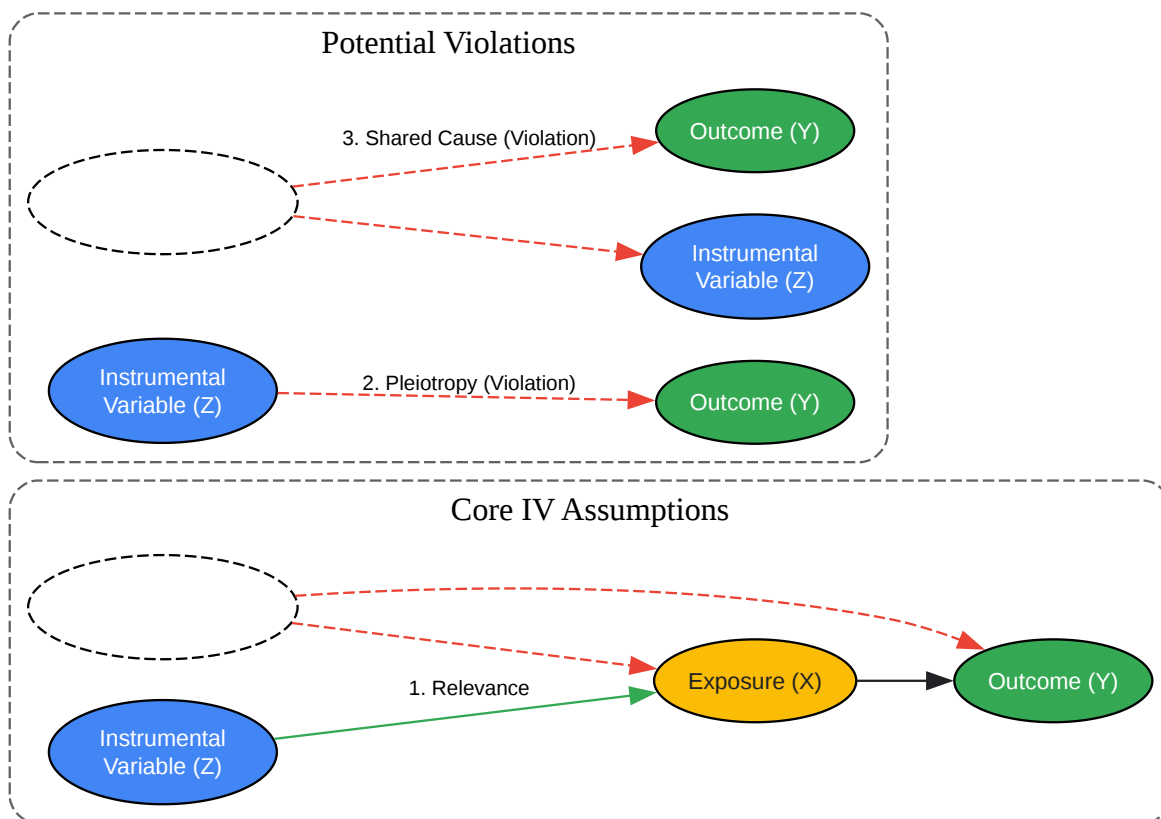
## Experimental Protocol: Propensity Score Matching

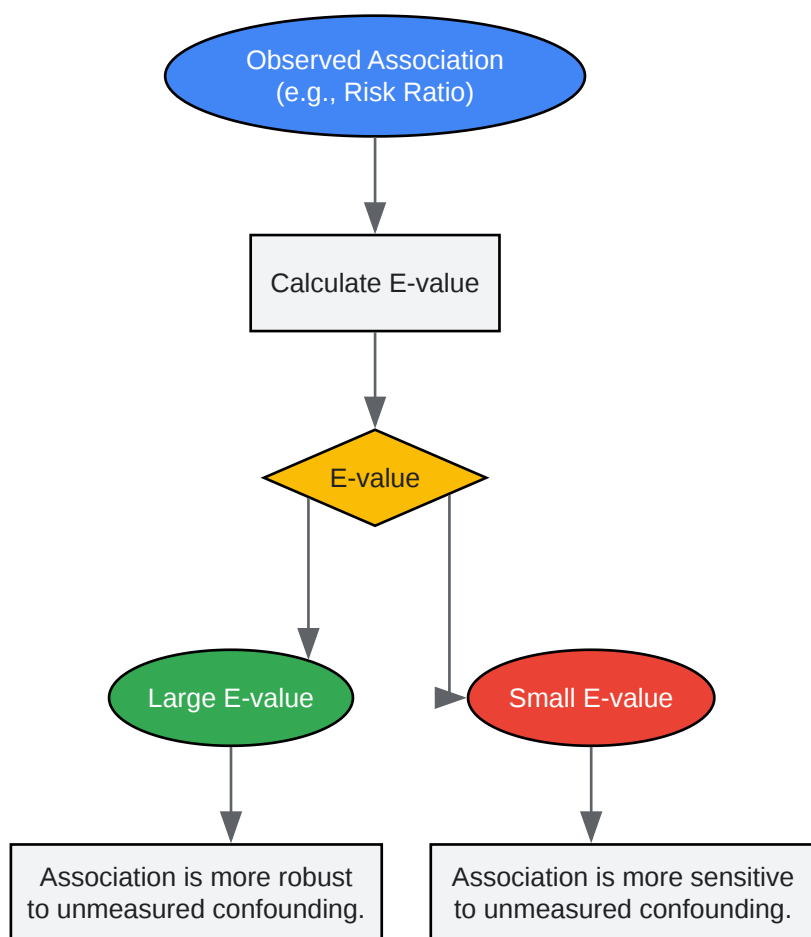
- Variable Selection: Identify the treatment variable, the outcome variable, and all potential confounding variables based on prior knowledge.
- Propensity Score Estimation:
  - Use a logistic regression model where the treatment assignment is the dependent variable and the selected confounders are the independent variables.
  - The predicted probability from this model for each individual is their propensity score.
- Matching:
  - Choose a matching algorithm (e.g., nearest neighbor with a caliper).
  - Match each individual in the treatment group to one or more individuals in the control group based on their propensity scores.
- Balance Assessment:
  - Check the balance of the covariates between the matched treatment and control groups.

- Use standardized mean differences (SMD), with a value less than 0.1 generally indicating good balance.
- Visualize the balance using love plots or histograms of the propensity scores.[\[11\]](#)
- Outcome Analysis:
  - Perform the outcome analysis on the matched sample.
  - Use appropriate statistical tests to compare the outcomes between the treated and control groups.

## Logical Workflow for Propensity Score Matching







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